molecular formula C25H27N5O3S B2358390 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1358708-88-9

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No. B2358390
M. Wt: 477.58
InChI Key: UQRQOMPHWXPZBY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an acetamide group, a sulfanyl group, and a pyrazolopyrimidinone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrazolopyrimidinone core, the introduction of the sulfanyl group, and the attachment of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolopyrimidinone ring, which is a type of heterocyclic compound that often exhibits interesting biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the acetamide group could influence its solubility and reactivity .

Scientific Research Applications

Anticancer Potential

Research has identified derivatives of this compound class with notable anticancer activity. For instance, certain aryloxy groups attached to the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting the potential for developing new anticancer agents (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives revealed their ability to form novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating their potential utility in combating oxidative stress-related diseases (Chkirate et al., 2019).

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Further research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, evaluated their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential. Compounds displayed binding and moderate inhibitory effects across various assays, showcasing their pharmacological versatility (Faheem, 2018).

Antimicrobial Activities

The synthesis of thiazoles and their derivatives also demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates. This suggests the potential for these compounds to be developed into new antimicrobial agents (Wardkhan et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it exhibits promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-8-6-7-16(2)13-19)29(24(23)32)14-18-9-11-20(33-4)12-10-18/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQOMPHWXPZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

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